Structural Differentiation from 3-Phenyl and 3-(4-Fluorophenyl) Analogs via Hexokinase HKDC1 Inhibition Context
While the target compound itself lacks published hexokinase HKDC1 inhibition data, its closest structurally characterized analogs demonstrate that N3-substitution dramatically alters potency. The 3-(4-fluorophenyl) analog (BDBM80722) exhibits an IC50 of 8,250 nM, whereas the 3-phenyl analog (BDBM80724) shows an IC50 of 11,800 nM against the same target [1]. This 1.43-fold difference highlights the sensitivity of the pyrimido[4,5-b]quinoline-4,5-dione core to aromatic substitution. The 1-phenylethyl group in CAS 883962-50-3 introduces a larger, flexible, chiral hydrophobic moiety, predicting a distinct activity profile that cannot be inferred from the flat aromatic analogs, making it a critical probe for SAR studies.
| Evidence Dimension | In vitro enzyme inhibition potency (Hexokinase HKDC1 W721R) |
|---|---|
| Target Compound Data | No direct data available; the compound features a unique 1-phenylethyl N3-substituent. |
| Comparator Or Baseline | 3-(4-fluorophenyl) analog (BDBM80722): IC50 = 8,250 nM; 3-phenyl analog (BDBM80724): IC50 = 11,800 nM |
| Quantified Difference | 1.43-fold difference between the two comparators, predicting a distinct potency range for the 1-phenylethyl variant |
| Conditions | Sanford-Burnham Center for Chemical Genomics hexokinase HKDC1 W721R inhibition assay |
Why This Matters
This data demonstrates that N3-substitution is a key driver of biological activity, making the 1-phenylethyl derivative a non-redundant tool for probing structure-activity relationships in nonsense mutation suppression programs.
- [1] BindingDB entries: BDBM80722 (3-(4-fluorophenyl) analog) IC50 8.25E+3 nM and BDBM80724 (3-phenyl analog) IC50 1.18E+4 nM against Hexokinase HKDC1 W721R. View Source
